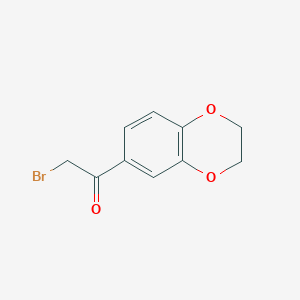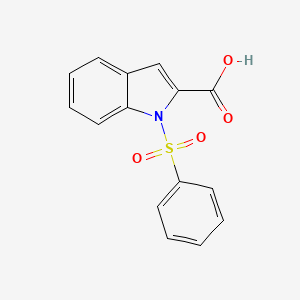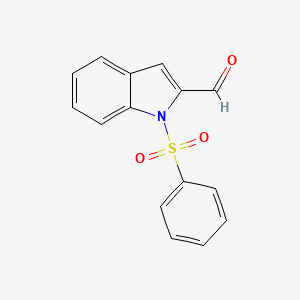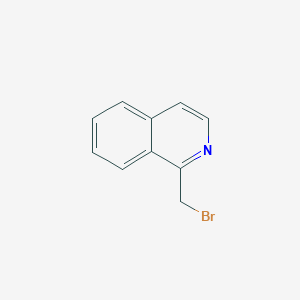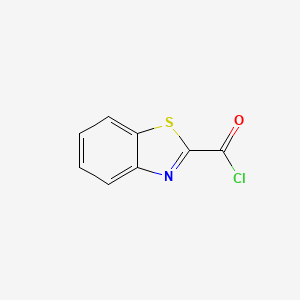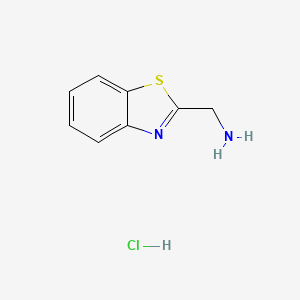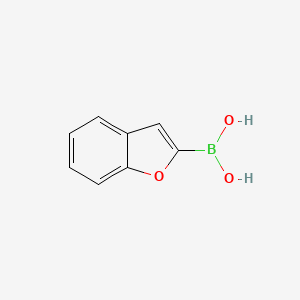
tert-Butyl-4-chloro-3-oxobutanoate
Overview
Description
“tert-Butyl-4-chloro-3-oxobutanoate” is a chemical compound with the molecular formula C8H13ClO3 . It has an average mass of 192.640 Da and a monoisotopic mass of 192.055328 Da . It is used as a reagent in the synthetic preparation of cephalosporin antibiotics and penicillin derivatives . It also functions as a reagent for the synthesis of Ethyl 4-Chloroacetoacetate .
Synthesis Analysis
This compound acts as a reagent in the synthetic preparation of cephalosporin antibiotics and penicillin derivatives . It also functions as a reagent for the synthesis of Ethyl 4-Chloroacetoacetate .Molecular Structure Analysis
The molecular structure of “tert-Butyl-4-chloro-3-oxobutanoate” is represented by the formula C8H13ClO3 . It has an average mass of 192.640 Da and a monoisotopic mass of 192.055328 Da .Chemical Reactions Analysis
As a reagent, “tert-Butyl-4-chloro-3-oxobutanoate” is used in the synthetic preparation of cephalosporin antibiotics and penicillin derivatives . It also functions as a reagent for the synthesis of Ethyl 4-Chloroacetoacetate .Physical And Chemical Properties Analysis
“tert-Butyl-4-chloro-3-oxobutanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 230.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 87.0±19.4 °C . The index of refraction is 1.443, and it has a molar refractivity of 45.7±0.3 cm3 .Scientific Research Applications
Synthesis of Cephalosporin Antibiotics and Penicillin Derivatives
Tert-Butyl-4-chloro-3-oxobutanoate is used as a reagent in the synthetic preparation of cephalosporin antibiotics and penicillin derivatives . These are classes of antibiotics that are widely used to treat a variety of bacterial infections.
Synthesis of Ethyl 4-Chloroacetoacetate
This compound also functions as a reagent for the synthesis of Ethyl 4-Chloroacetoacetate . Ethyl 4-Chloroacetoacetate is a useful intermediate in organic synthesis and pharmaceuticals.
Production of Chiral Alcohols
Tert-Butyl-4-chloro-3-oxobutanoate can be used in the production of chiral alcohols . Chiral alcohols are useful intermediates for many pharmaceuticals and chemicals. They are increasingly being demanded in pharmaceutical and agrochemical fields.
Bioreduction Systems
This compound can be used in the establishment of novel bioreduction systems . These systems use an Escherichia coli transformant co-expressing genes for carbonyl reductase and cofactor-regeneration enzyme. This bioreduction system could be useful as an all-purpose catalyst for asymmetric reduction reactions .
Synthesis of Bcl-2/Bcl-xL Inhibitors
Tert-Butyl Oxobutyrate, a related compound, is used in the preparation of a potent Bcl-2/Bcl-xL inhibitor used in tumor inhibition . Bcl-2 and Bcl-xL are proteins that regulate cell death (apoptosis), and inhibitors of these proteins can be used in cancer therapy.
Synthesis of HIV-1 Inhibitors
This compound is also used in the synthesis of potent small molecule-peptide conjugates in HIV-1 inhibition . HIV-1 is the virus that causes AIDS, and inhibitors of this virus are crucial in the treatment of this disease.
Safety And Hazards
The safety information for “tert-Butyl-4-chloro-3-oxobutanoate” includes several hazard statements: H302-H314 . Precautionary measures include P501-P260-P270-P264-P280-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P405 . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .
Future Directions
properties
IUPAC Name |
tert-butyl 4-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOUIKQENBFPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996051 | |
| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-chloro-3-oxobutanoate | |
CAS RN |
74530-56-6 | |
| Record name | 1,1-Dimethylethyl 4-chloro-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74530-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-chloro-3-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-chloro-3-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






